molecular formula C11H10N2O2 B8493306 [3-(1H-Pyrazol-1-yl)phenyl]acetic acid

[3-(1H-Pyrazol-1-yl)phenyl]acetic acid

Cat. No.: B8493306
M. Wt: 202.21 g/mol
InChI Key: FZZWKBYAWJDMRL-UHFFFAOYSA-N
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Description

[3-(1H-Pyrazol-1-yl)phenyl]acetic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(3-pyrazol-1-ylphenyl)acetic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)8-9-3-1-4-10(7-9)13-6-2-5-12-13/h1-7H,8H2,(H,14,15)

InChI Key

FZZWKBYAWJDMRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Pyrazole (1.2 eq), Cs2CO3 (2.5 eq), CuI (0.5 eq), trans-1,2-cyclohexanediamine (0.6 eq) and dodecane (1 eq), were added to a stirred solution of 3-bromophenylacetic acid (1 eq) in dioxane at room temperature under an inert atmosphere. The mixture was irradiated in a microwave reactor (PersonalChemistry Emrys™ Optimiser, 300 W, 160° C., 20 min), then added to a 1N aqueous solution of NaOH, and extracted with Et2O. The aqueous phase was acidified to pH=3 with HCl 2N, then extracted with ethyl acetate; this phase was washed with brine, dried over Na2SO4 and the solvent was removed under reduced pressure. The crude material was purified on SPE cartridge (Silica) eluting with a gradient from Cyclohexane/ethyl acetate 8:2, to Cyclohexane/ethyl acetate 1:1, affording the title compound in 65% yield.
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65%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Pyrazole (1.2 eq), Cs2CO3 (2.5 eq), CuI (0.5 eq), trans-1,2-cyclohexanediamine (0.6 eq) and dodecane (1 eq), were added to a stirred solution of 3-bromophenylacetic add (1 eq) in dioxane at room temperature under an inert atmosphere. The mixture was irradiated in a microwave reactor (PersonalChemistry Emrys™ Optimiser, 300W, 160° C., 20 min), then added to a 1N aqueous solution of NaOH, and extracted with Et2O. The aqueous phase was acidified to pH=3 with HCl 2N, then extracted with ethyl acetate; this phase was washed with brine, dried over Na2SO4 and the solvent was removed under reduced pressure. The crude material was purified on SPE cartridge (Silica) eluting with a gradient from Cyclohexane/ethyl acetate 8:2, to Cyclohexane/ethyl acetate 1:1, affording the title compound in 65% yield.
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Yield
65%

Synthesis routes and methods IV

Procedure details

Pyrazole (1.2 eq), Cs2CO3 (2.5 eq), Cul (0.5 eq), trans-1,2-cyclohexanediamine (0.6 eq) and dodecane (1 eq), were added to a stirred solution of 3-bromophenylacetic acid (1 eq) in dioxane at room temperature under an inert atmosphere. The mixture was irradiated in a microwave reactor (PersonalChemistry EmryS™ Optimiser, 300W, 160° C., 20 min), then added to a 1N aqueous solution of NaOH, and extracted with Et2O. The aqueous phase was acidified to pH=3 with HCl 2N, then extracted with ethyl acetate; this phase was washed with brine, dried over Na2SO4 and the solvent was removed under reduced pressure. The crude material was purified on SPE cartridge (Silica) eluting with a gradient from Cyclohexane/ethyl acetate 8:2, to Cyclohexane/ethyl acetate 1:1, affording the title compound in 65% yield.
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0 (± 1) mol
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Cs2CO3
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300W
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aqueous solution
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Yield
65%

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